molecular formula C8H2N4O B14709361 2,4,6-Pyridinetricarbonitrile, 1-oxide CAS No. 13218-12-7

2,4,6-Pyridinetricarbonitrile, 1-oxide

Cat. No.: B14709361
CAS No.: 13218-12-7
M. Wt: 170.13 g/mol
InChI Key: BJGDBCRKGROPDH-UHFFFAOYSA-N
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Description

2,4,6-Pyridinetricarbonitrile, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by the presence of three cyano groups attached to the pyridine ring and an oxide group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pyridinetricarbonitrile, 1-oxide typically involves the oxidation of 2,4,6-Pyridinetricarbonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic oxidation using metal-free heterogeneous catalysts like graphene oxide have been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Pyridinetricarbonitrile, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, halogenating agents.

Major Products

    Oxidation Products: Higher oxides or hydroxylated derivatives.

    Reduction Products: Parent pyridine compounds.

    Substitution Products: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

2,4,6-Pyridinetricarbonitrile, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Pyridinetricarbonitrile, 1-oxide involves its interaction with molecular targets through its cyano and oxide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s ability to act as a ligand and form stable complexes with metal ions is crucial for its biological and catalytic activities .

Comparison with Similar Compounds

2,4,6-Pyridinetricarbonitrile, 1-oxide can be compared with other nitrogen-containing heterocyclic compounds such as:

The uniqueness of this compound lies in its combination of cyano and oxide groups, which confer specific chemical properties and reactivity patterns not observed in other similar compounds.

Properties

CAS No.

13218-12-7

Molecular Formula

C8H2N4O

Molecular Weight

170.13 g/mol

IUPAC Name

1-oxidopyridin-1-ium-2,4,6-tricarbonitrile

InChI

InChI=1S/C8H2N4O/c9-3-6-1-7(4-10)12(13)8(2-6)5-11/h1-2H

InChI Key

BJGDBCRKGROPDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C([N+](=C1C#N)[O-])C#N)C#N

Origin of Product

United States

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